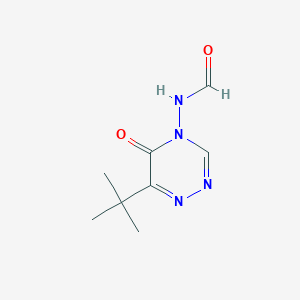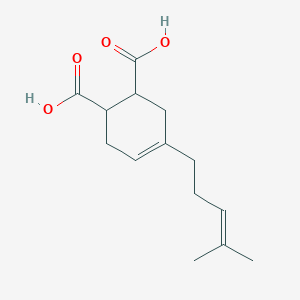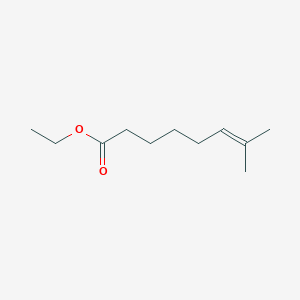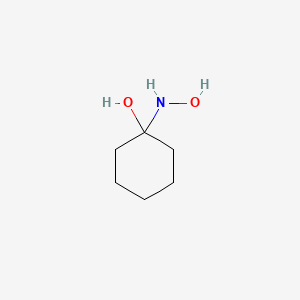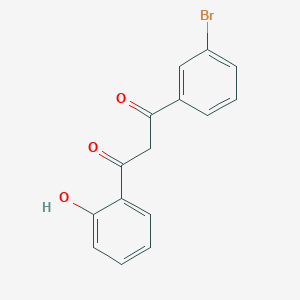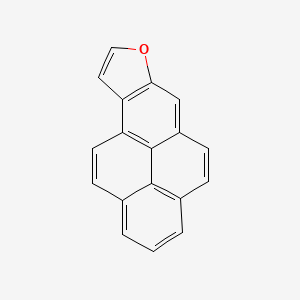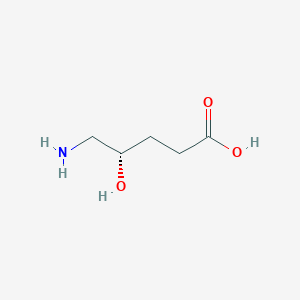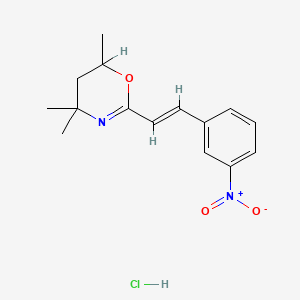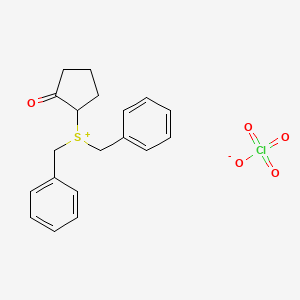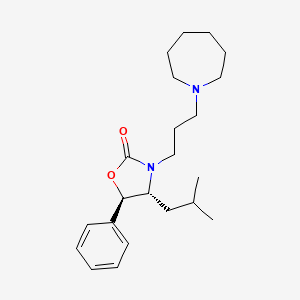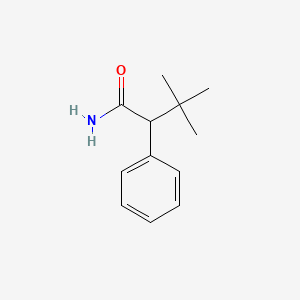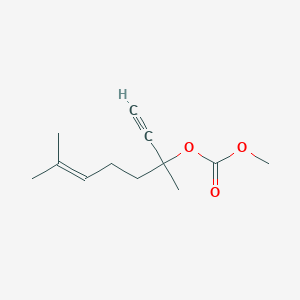
Carbonic acid, 1-ethynyl-1,5-dimethyl-4-hexenyl methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, 1-ethynyl-1,5-dimethyl-4-hexenyl methyl ester is an organic compound with a unique structure that includes a carbonate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 1-ethynyl-1,5-dimethyl-4-hexenyl methyl ester typically involves the reaction of an alcohol with phosgene or carbon monoxide and an oxidizer. The general reaction can be represented as follows: [ \text{R-OH} + \text{COCl}_2 \rightarrow \text{R-O-C(=O)-O-R’} ] where R represents the 1-ethynyl-1,5-dimethyl-4-hexenyl group and R’ represents the methyl group. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of carbonate esters, including this compound, can be achieved through oxidative carbonylation. This method involves the reaction of an alcohol with carbon monoxide in the presence of a palladium catalyst and an oxidizing agent .
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid, 1-ethynyl-1,5-dimethyl-4-hexenyl methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Carbonic acid, 1-ethynyl-1,5-dimethyl-4-hexenyl methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials due to its reactivity and stability.
Mecanismo De Acción
The mechanism by which carbonic acid, 1-ethynyl-1,5-dimethyl-4-hexenyl methyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include metabolic processes and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Hexanoic acid, 1-ethenyl-1,5-dimethyl-4-hexenyl ester: Similar structure but different functional groups.
Butanoic acid, 3-methyl-, 1-ethenyl-1,5-dimethyl-4-hexenyl ester: Another ester with a similar backbone.
Uniqueness
Carbonic acid, 1-ethynyl-1,5-dimethyl-4-hexenyl methyl ester is unique due to its carbonate ester group, which imparts distinct reactivity and stability compared to other esters. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
104846-78-8 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
3,7-dimethyloct-6-en-1-yn-3-yl methyl carbonate |
InChI |
InChI=1S/C12H18O3/c1-6-12(4,15-11(13)14-5)9-7-8-10(2)3/h1,8H,7,9H2,2-5H3 |
Clave InChI |
RHFMBLZATZJOMR-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(C#C)OC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


